2-Chloro-6-ethenyl-4-methylpyridine
Description
2-Chloro-6-ethenyl-4-methylpyridine is a substituted pyridine derivative characterized by a chloro group at position 2, an ethenyl (vinyl) group at position 6, and a methyl group at position 4 of the pyridine ring. The ethenyl group introduces unique reactivity, such as susceptibility to polymerization or electrophilic addition, distinguishing it from analogs with saturated or electron-withdrawing substituents .
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-chloro-6-ethenyl-4-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-6(2)5-8(9)10-7/h3-5H,1H2,2H3 |
InChI Key |
YEMNJYXLIQVIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
| Compound Name | Substituents (Positions) | CAS Number | Key Functional Groups |
|---|---|---|---|
| 2-Chloro-6-ethenyl-4-methylpyridine | Cl (2), ethenyl (6), CH₃ (4) | N/A | Chloro, vinyl, methyl |
| (2-Chloro-6-methoxypyridin-3-yl)methanol | Cl (2), OCH₃ (6), CH₂OH (3) | 1228898-61-0 | Chloro, methoxy, hydroxymethyl |
| 2-Chloro-6-(trichloromethyl)pyridine | Cl (2), CCl₃ (6) | 1929-82-4 | Chloro, trichloromethyl |
| 2-Chloro-4,6-dimethoxypyridine | Cl (2), OCH₃ (4,6) | 108279-89-6 | Chloro, methoxy (two positions) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | CH₃ (6), thietanyloxy (4), thioacetate (2) | N/A | Methyl, thioether, ester |
Key Observations :
- Substituent Reactivity : The ethenyl group in the target compound enables conjugation and addition reactions, contrasting with the electron-withdrawing trichloromethyl group in Nitrapyrin (1929-82-4), which enhances stability for pesticidal use . Methoxy groups (e.g., 108279-89-6) improve solubility but reduce electrophilicity .
- Biological Activity : Pyridine derivatives with polar groups (e.g., hydroxymethyl in 1228898-61-0) exhibit antifungal and antiarrhythmic properties, while Nitrapyrin is a nitrification inhibitor .
Physicochemical Properties
Data inferred from analogs:
| Property | This compound (Inferred) | 2-Chloro-6-(trichloromethyl)pyridine | (2-Chloro-6-methoxypyridin-3-yl)methanol |
|---|---|---|---|
| Molecular Weight | ~153.6 g/mol | 247.91 g/mol | 189.62 g/mol |
| Polarity | Moderate (vinyl group) | Low (CCl₃) | High (OH, OCH₃) |
| Stability | Air-sensitive (ethenyl) | High (stable CCl₃) | Moderate (hydroxyl) |
| Applications | Polymer precursors, intermediates | Pesticides (Nitrapyrin) | Pharmaceutical intermediates |
Sources :
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